molecular formula C12H11ClN2O3S B5685092 N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide

N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide

Cat. No. B5685092
M. Wt: 298.75 g/mol
InChI Key: OBBHIUSCNTVXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide, also known as CCMS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CCMS is a member of the sulfonylurea class of compounds that have been extensively studied for their therapeutic properties. However, CCMS is not approved for human use and is solely used in research.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can lead to biochemical and physiological effects.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying their functions. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is also relatively stable and can be stored for long periods without degradation. However, N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has limitations, including its high cost and difficulty in synthesis.

Future Directions

There are several future directions for the use of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research. One potential direction is the development of new drugs targeting carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can also be used to study the functions of these enzymes in various physiological processes. Additionally, N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can be used to develop new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research.
Conclusion
In conclusion, N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have inhibitory effects on several enzymes and has several biochemical and physiological effects. N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research.

Synthesis Methods

N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methyl-1H-pyrrole-2-carboxylic acid. The resulting intermediate is then treated with ammonia to yield N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide. The synthesis of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is challenging and requires expertise in organic chemistry.

Scientific Research Applications

N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide a potential candidate for the development of new drugs targeting these enzymes.

properties

IUPAC Name

N-(2-chlorophenyl)sulfonyl-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c1-15-8-4-6-10(15)12(16)14-19(17,18)11-7-3-2-5-9(11)13/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBHIUSCNTVXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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